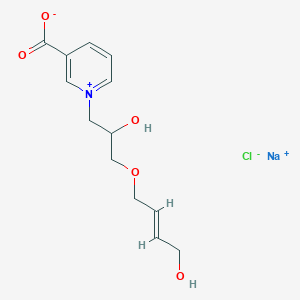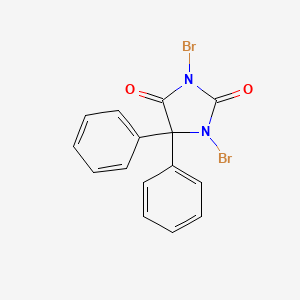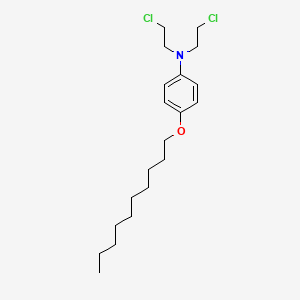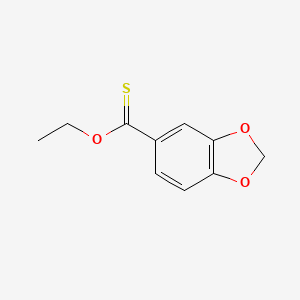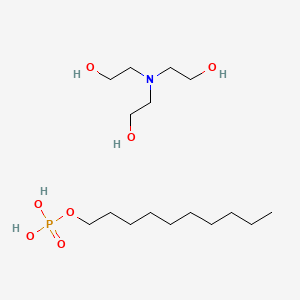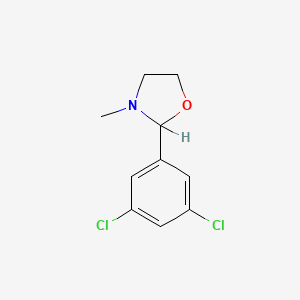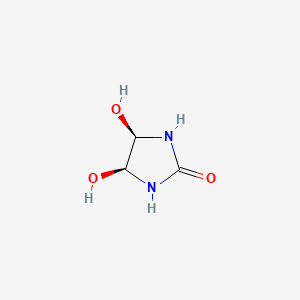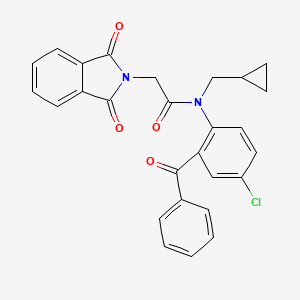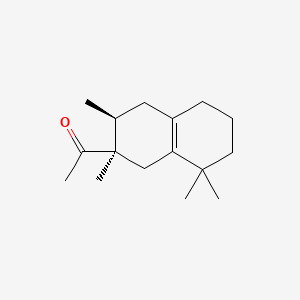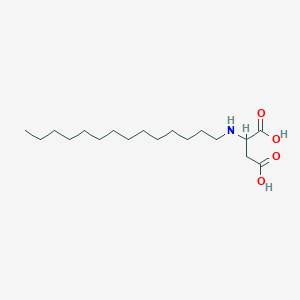
Aspartic acid, N-tetradecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristyl aspartic acid, DL- is a synthetic compound derived from aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a myristyl group, a 14-carbon saturated fatty acid chain, attached to the aspartic acid molecule. The “DL-” prefix indicates that the compound is a racemic mixture, containing both D- and L- enantiomers of myristyl aspartic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myristyl aspartic acid, DL- typically involves the esterification of aspartic acid with myristyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Myristyl aspartic acid, DL- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of biocatalysts, such as lipases, can also be explored to achieve more environmentally friendly synthesis routes.
Análisis De Reacciones Químicas
Types of Reactions
Myristyl aspartic acid, DL- undergoes various chemical reactions, including:
Oxidation: The myristyl group can be oxidized to form carboxylic acids.
Reduction: The carboxyl groups of aspartic acid can be reduced to form alcohols.
Substitution: The amino group of aspartic acid can undergo substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Myristic acid and aspartic acid derivatives.
Reduction: Myristyl alcohol and reduced aspartic acid derivatives.
Substitution: N-myristoyl aspartic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Myristyl aspartic acid, DL- is used as a surfactant in various chemical formulations due to its amphiphilic nature. It is also employed in the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, Myristyl aspartic acid, DL- is used to study protein-lipid interactions. The myristyl group mimics the lipid modifications found in many proteins, making it a valuable tool for understanding membrane protein functions.
Medicine
Myristyl aspartic acid, DL- has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Industry
In the industrial sector, Myristyl aspartic acid, DL- is used in the formulation of cosmetics and personal care products. Its surfactant properties help in emulsifying and stabilizing formulations.
Mecanismo De Acción
The mechanism of action of Myristyl aspartic acid, DL- involves its ability to interact with lipid membranes. The myristyl group inserts into the lipid bilayer, while the aspartic acid moiety interacts with the aqueous environment. This dual interaction allows Myristyl aspartic acid, DL- to modulate membrane fluidity and permeability, making it useful in various applications, including drug delivery and membrane protein studies.
Comparación Con Compuestos Similares
Similar Compounds
Myristic acid: A 14-carbon saturated fatty acid used in similar applications but lacks the amino acid component.
Aspartic acid: An amino acid without the myristyl group, used in protein synthesis and metabolic pathways.
N-myristoyl glycine: A compound similar to Myristyl aspartic acid, DL- but with glycine instead of aspartic acid.
Uniqueness
Myristyl aspartic acid, DL- is unique due to its combination of a long-chain fatty acid and an amino acid. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications, from surfactants to drug delivery systems.
Propiedades
Número CAS |
778563-37-4 |
|---|---|
Fórmula molecular |
C18H35NO4 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
2-(tetradecylamino)butanedioic acid |
InChI |
InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18(22)23)15-17(20)21/h16,19H,2-15H2,1H3,(H,20,21)(H,22,23) |
Clave InChI |
PFFBGOKORITACC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCNC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


